molecular formula C9H9Cl3O B14028205 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol

Cat. No.: B14028205
M. Wt: 239.5 g/mol
InChI Key: RLGCIVAJFREMDZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl3O It is characterized by the presence of two chlorine atoms attached to the same carbon atom, a hydroxyl group, and a substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol typically involves the chlorination of 1-(3-chloro-4-methylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or amines can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(3-chloro-4-methylphenyl)ethanone.

    Reduction: Formation of 1-(3-chloro-4-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(4-chloro-2-methylphenyl)ethanol
  • 2,2-Dichloro-1-(3-chloro-2-methylphenyl)ethanol
  • 2,2-Dichloro-1-(4-chloro-3-methylphenyl)ethanol

Uniqueness

2,2-Dichloro-1-(3-chloro-4-methylphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2-dichloro-1-(3-chloro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H9Cl3O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,8-9,13H,1H3

InChI Key

RLGCIVAJFREMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(Cl)Cl)O)Cl

Origin of Product

United States

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